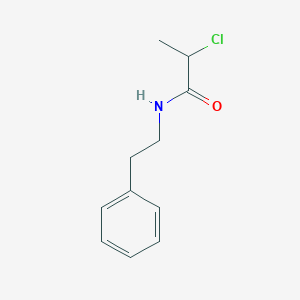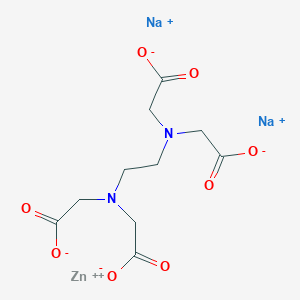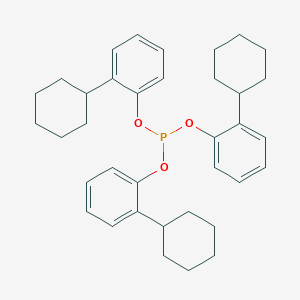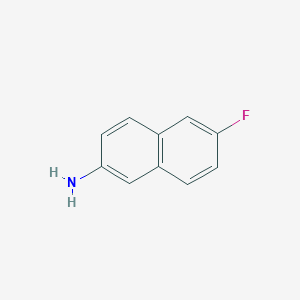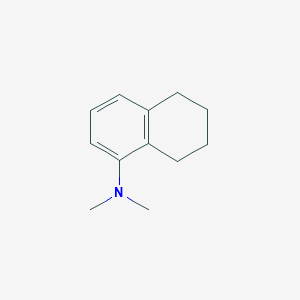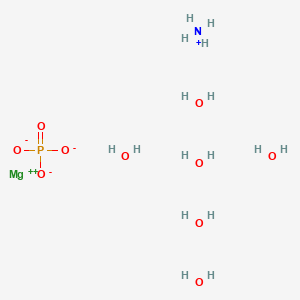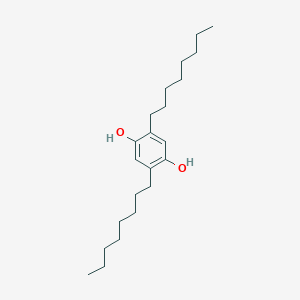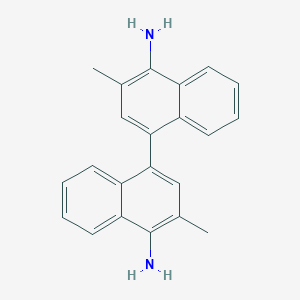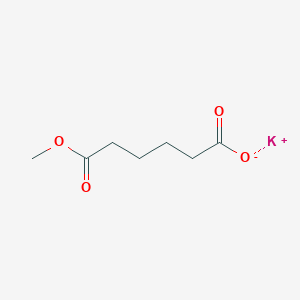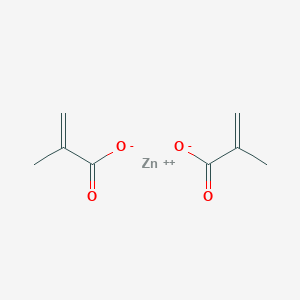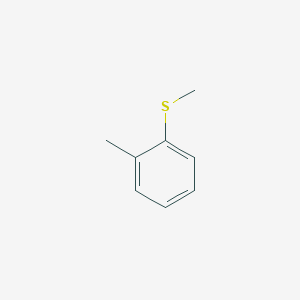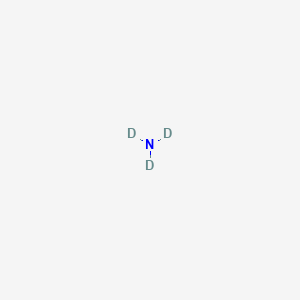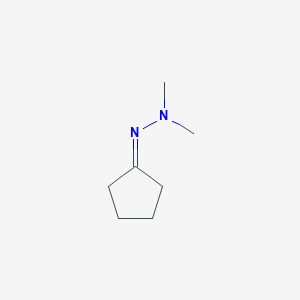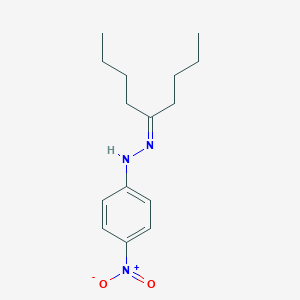
4-nitro-N-(nonan-5-ylideneamino)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(nonan-5-ylideneamino)aniline, also known as NNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
4-nitro-N-(nonan-5-ylideneamino)aniline has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been found to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism Of Action
The mechanism of action of 4-nitro-N-(nonan-5-ylideneamino)aniline is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-nitro-N-(nonan-5-ylideneamino)aniline has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical And Physiological Effects
4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt bacterial cell membranes. Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to reduce oxidative stress and inflammation in animal models of disease.
Advantages And Limitations For Lab Experiments
One advantage of using 4-nitro-N-(nonan-5-ylideneamino)aniline in lab experiments is its potential as a multi-functional compound with anti-inflammatory, anti-cancer, and anti-microbial properties. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for the research of 4-nitro-N-(nonan-5-ylideneamino)aniline. One potential direction is the development of 4-nitro-N-(nonan-5-ylideneamino)aniline-based drugs for the treatment of cancer, inflammation, and bacterial infections. Another potential direction is the investigation of the mechanism of action of 4-nitro-N-(nonan-5-ylideneamino)aniline in more detail, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of 4-nitro-N-(nonan-5-ylideneamino)aniline derivatives with improved solubility and efficacy may be explored.
Synthesis Methods
The synthesis of 4-nitro-N-(nonan-5-ylideneamino)aniline involves the reaction of 4-nitroaniline with nonan-5-ylideneamine in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of 4-nitro-N-(nonan-5-ylideneamino)aniline as a yellow crystalline powder. The purity of the synthesized 4-nitro-N-(nonan-5-ylideneamino)aniline can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
CAS RN |
14090-63-2 |
|---|---|
Product Name |
4-nitro-N-(nonan-5-ylideneamino)aniline |
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
4-nitro-N-(nonan-5-ylideneamino)aniline |
InChI |
InChI=1S/C15H23N3O2/c1-3-5-7-13(8-6-4-2)16-17-14-9-11-15(12-10-14)18(19)20/h9-12,17H,3-8H2,1-2H3 |
InChI Key |
UVZBGMPDHARZQE-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCCC |
Canonical SMILES |
CCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCCC |
synonyms |
5-Nonanone 4-nitrophenyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




